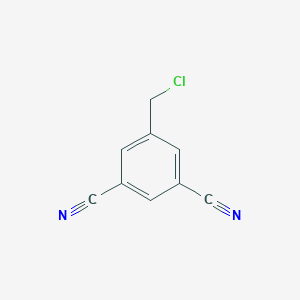

5-(Chloromethyl)isophthalonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

5-(chloromethyl)benzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C9H5ClN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2 |

InChI Key |

QEBGPJKCHSERLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C#N)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloromethyl Isophthalonitrile

Regioselective Synthesis Pathways to the Isophthalonitrile Core

The construction of the isophthalonitrile core with precise control over substituent placement is a critical first step in the synthesis of 5-(chloromethyl)isophthalonitrile. Regioselective synthesis ensures that the desired isomer is obtained, avoiding the formation of complex mixtures that require difficult and costly purification.

One common strategy involves the cyanation of a pre-functionalized benzene (B151609) ring. For instance, starting with a di-substituted benzene derivative where the directing effects of the existing groups favor the formation of the 1,3-dicyano pattern is a viable approach. The choice of starting material and reaction conditions is paramount in achieving high regioselectivity.

Another approach is the construction of the aromatic ring itself through cyclization reactions. While potentially more complex, this method can offer excellent control over the final substitution pattern. For example, a Diels-Alder reaction between a suitably substituted diene and dienophile could, in principle, be designed to yield the isophthalonitrile skeleton. However, the practicality of such routes often depends on the availability of the necessary precursors.

The direct dimerization of smaller, functionalized building blocks can also lead to the isophthalonitrile core. nih.gov While potentially offering a high degree of convergence, controlling the regiochemistry of the dimerization can be challenging and may require the use of specific catalysts or directing groups. nih.gov

Targeted Functionalization Strategies for Chloromethyl Incorporation

Once the isophthalonitrile core is established, the next critical step is the introduction of the chloromethyl group at the 5-position. This requires a functionalization strategy that is both targeted and efficient.

A primary method for incorporating the chloromethyl group is through the chloromethylation of isophthalonitrile itself. This electrophilic aromatic substitution reaction typically employs formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. The directing effects of the two cyano groups favor substitution at the 5-position, leading to the desired product.

Alternatively, the synthesis can proceed from a starting material that already contains a suitable precursor to the chloromethyl group. For example, the synthesis could begin with 5-(hydroxymethyl)isophthalonitrile, which can then be converted to the corresponding chloride using standard reagents such as thionyl chloride or phosphorus trichloride. This two-step approach can sometimes offer better control and avoid the harsh conditions of direct chloromethylation.

Another strategy involves the radical-mediated functionalization of the isophthalonitrile core. orgsyn.org While less common for this specific transformation, radical reactions can sometimes provide unique selectivity and may be advantageous when other functional groups are present that are sensitive to electrophilic conditions. orgsyn.org

Optimization of Reaction Conditions and Process Intensification in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are often investigated include temperature, pressure, solvent, and catalyst choice.

For the chloromethylation of isophthalonitrile, the choice of Lewis acid catalyst can significantly impact the reaction rate and selectivity. Similarly, the concentrations of formaldehyde and hydrogen chloride must be carefully controlled to avoid side reactions. The reaction temperature is another critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts.

Process intensification techniques, such as the use of microreactors, can offer significant advantages over traditional batch processes. Microreactors provide a high surface-area-to-volume ratio, enabling rapid heat and mass transfer. This can lead to improved reaction control, higher yields, and shorter reaction times.

The table below presents a hypothetical optimization of the chloromethylation of isophthalonitrile, illustrating the effect of varying reaction parameters on the product yield.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | ZnCl₂ | 60 | 12 | 75 |

| 2 | AlCl₃ | 60 | 8 | 85 |

| 3 | FeCl₃ | 60 | 10 | 80 |

| 4 | AlCl₃ | 50 | 12 | 78 |

| 5 | AlCl₃ | 70 | 6 | 90 |

Green Chemistry Approaches in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce the environmental impact of chemical processes. rsc.org This involves the use of less hazardous reagents, renewable feedstocks, and more energy-efficient reaction conditions. ijpdd.org

One key aspect of green chemistry is the use of safer solvents. researchgate.net Researchers are exploring the replacement of traditional chlorinated solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. ijpdd.org Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. mdpi.com

The use of catalysis is another cornerstone of green chemistry. Catalysts can enable more efficient reactions with lower energy requirements and reduced waste generation. buecher.de The development of recyclable catalysts is a particularly active area of research.

Microwave-assisted synthesis is a green technology that can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. ijpdd.orgmdpi.com This technique has been successfully applied to a wide range of organic transformations. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Atom Economy

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reaction mass efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by taking into account the yield and the quantities of all materials used, including solvents and reagents.

| Route | Key Transformation | Atom Economy (%) | Overall Yield (%) |

| A | Direct Chloromethylation of Isophthalonitrile | 88 | 85 |

| B | Conversion of 5-(Hydroxymethyl)isophthalonitrile | 75 | 95 |

Elucidation of Reaction Mechanisms and Transformation Pathways of 5 Chloromethyl Isophthalonitrile

Mechanistic Investigations of Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is the primary site for nucleophilic attack due to the electronegativity of the chlorine atom, which polarizes the C-Cl bond and makes the benzylic carbon electrophilic. Nucleophilic substitution reactions at this position are fundamental to the derivatization of 5-(chloromethyl)isophthalonitrile. These reactions can proceed through different mechanisms, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. This results in an inversion of stereochemistry if the carbon were chiral. For this compound, the primary nature of the benzylic carbon generally favors the SN2 pathway.

Recent research has also explored concerted nucleophilic aromatic substitution (cSNAr) reactions, which challenge the traditional two-step addition-elimination mechanism. nih.govsemanticscholar.orgnih.gov While these studies primarily focus on substitutions directly on the aromatic ring, the principles of concerted pathways, where bond formation and breakage occur in a single step, are relevant to understanding the nuances of substitution reactions involving benzylic halides. nih.govsemanticscholar.orgnih.gov Computational studies have been instrumental in differentiating between stepwise and concerted mechanisms by analyzing transition states and kinetic isotope effects. nih.gov

The choice between SN1 and SN2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Although a primary carbocation is generally unstable, the benzylic position in this compound can offer some resonance stabilization, potentially allowing for an SN1-like character under certain conditions.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of products. The following table summarizes some common nucleophilic substitution reactions at the chloromethyl group:

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH2OH) |

| Alkoxide | Sodium Methoxide (NaOCH3) | Ether (-CH2OR) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH2CN) |

| Azide (B81097) | Sodium Azide (NaN3) | Azide (-CH2N3) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH2SR) |

| Amine | Ammonia (NH3) | Primary Amine (-CH2NH2) |

Exploration of Electrophilic Aromatic Substitution Reactions on the Isophthalonitrile Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org The isophthalonitrile ring in this compound is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrile (-CN) groups. These groups are meta-directing, meaning they direct incoming electrophiles to the positions meta to themselves.

The general mechanism for SEAr involves two main steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. youtube.com

For this compound, the available positions for electrophilic attack are C2, C4, and C6. The two nitrile groups at C1 and C3 strongly deactivate the ring and direct incoming electrophiles to the C5 position, which is already substituted. However, they also direct to the C2 position, which is ortho to one nitrile and para to the other. The chloromethyl group at C5 is a weak deactivator and an ortho, para-director. Therefore, electrophilic substitution will preferentially occur at the C2 position, which is ortho to the chloromethyl group and meta to both nitrile groups.

Common electrophilic aromatic substitution reactions include:

| Reaction | Reagents | Electrophile |

| Nitration | HNO3, H2SO4 | NO2+ |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+ or Cl+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | R-CO+ |

It is important to note that the strongly deactivating nature of the isophthalonitrile core makes these reactions challenging, often requiring harsh reaction conditions.

Detailed Studies on Radical Reactions and Their Propagation Mechanisms

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions involve species with unpaired electrons and typically proceed through a three-stage mechanism: initiation, propagation, and termination. The chloromethyl group can be a precursor for benzylic radicals under photolytic or thermolytic conditions, or through the action of a radical initiator.

Initiation: This step involves the homolytic cleavage of a bond to generate two radicals. For instance, the C-Cl bond in the chloromethyl group can be cleaved to form a benzylic radical and a chlorine radical.

Propagation: These are chain-carrying steps where a radical reacts with a stable molecule to form a new product and another radical, which can continue the chain reaction. The benzylic radical derived from this compound can participate in various propagation steps, such as addition to unsaturated bonds or hydrogen atom abstraction.

Termination: This stage involves the combination of two radicals to form a stable, non-radical product, thus ending the chain reaction.

Recent advancements in radical chemistry have highlighted the utility of radical reactions for creating complex molecules. nih.gov For example, radical precursors can be generated from various functional groups and can participate in reactions like arylations and alkylations of heteroarenes. nih.gov While specific studies on the radical reactions of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest that the benzylic position would be susceptible to radical formation and subsequent reactions.

Mechanistic Pathways of Cyclization Reactions Involving the Dinitrile and Chloromethyl Functionalities

The presence of both dinitrile and chloromethyl groups on the same aromatic ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest in the synthesis of novel polycyclic aromatic compounds.

One potential cyclization pathway involves the initial conversion of one or both nitrile groups into a more reactive functionality, such as an amidine or a primary amine. This newly formed group could then act as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group to form a new ring.

Another possibility involves the reaction of this compound with a reagent that can react with both the nitrile and chloromethyl groups. For example, a di-nucleophile could first react with the chloromethyl group via nucleophilic substitution and then the remaining nucleophilic center could react with one of the nitrile groups to close the ring.

The specific mechanistic pathway would be highly dependent on the reaction conditions and the reagents employed. The regioselectivity of the cyclization, determining which nitrile group reacts and the size of the resulting ring, would be a key aspect to investigate.

Stereochemical Aspects of Derivatization Reactions

Stereochemistry becomes a critical consideration when reactions involving this compound lead to the formation of chiral centers. While the starting material itself is achiral, its derivatization can introduce chirality.

For instance, in nucleophilic substitution reactions at the chloromethyl group, if the reaction proceeds via a pure SN2 mechanism, a complete inversion of configuration would be observed if the starting material were chiral. However, since the benzylic carbon is not a stereocenter, this is not directly applicable. If a prochiral nucleophile is used, or if a new stereocenter is formed during the reaction, the stereochemical outcome becomes important.

In radical reactions, the stereochemical control is often more challenging to achieve as radical intermediates are typically planar or rapidly inverting.

The formation of new stereocenters during cyclization reactions is also a significant aspect. The relative stereochemistry of the substituents on the newly formed ring will be determined by the transition state geometry of the cyclization step. Diastereoselective or enantioselective synthesis of derivatives would require the use of chiral reagents, catalysts, or auxiliaries.

Computational and Theoretical Investigations of 5 Chloromethyl Isophthalonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. nih.gov For 5-(chloromethyl)isophthalonitrile, methods like Density Functional Theory (DFT) are employed to determine its molecular geometry and the distribution of electrons. ekb.eg These calculations yield crucial reactivity descriptors that help predict how the molecule will behave in chemical reactions.

Key electronic properties calculated include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.

These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a particularly important parameter, as a smaller gap generally indicates higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher stability. |

| Ionization Potential | 8.5 eV | Relates to the ease of oxidation. |

| Electron Affinity | 1.2 eV | Relates to the ease of reduction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to explore their conformational landscapes and intermolecular interactions. nih.govnih.gov For this compound, MD simulations can reveal how the molecule flexes and rotates over time, identifying its most stable conformations.

These simulations are also crucial for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in different environments, researchers can study the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern its behavior in solution and its binding to target proteins.

Theoretical Prediction of Reaction Pathways and Transition States via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. researchgate.net

This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. By comparing the activation energies of different possible pathways, researchers can predict which reactions are most likely to occur. For instance, in the dechlorination of similar compounds, DFT has shown that pathways involving the formation of a sigma-complex can be favored under certain conditions. nih.gov

Structure-Reactivity Relationship (SRR) Modeling for Novel Derivatives

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. nih.gov For derivatives of this compound, SRR studies can help identify the structural features that are most important for a particular type of reactivity.

By systematically modifying the structure of the parent compound and calculating the corresponding changes in reactivity descriptors, researchers can build predictive models. These models can then be used to design new derivatives with enhanced or tailored reactivity. For example, the introduction of different substituent groups on the benzene (B151609) ring can significantly alter the electronic properties and, consequently, the reactivity of the molecule.

Application of Machine Learning and AI in Predicting Compound Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing area in chemistry. chemai.io These techniques can be used to build predictive models for chemical reactivity that are more accurate and generalizable than traditional SRR models. researchgate.netrsc.org

Applications in Advanced Organic Synthesis As a Versatile Building Block

Precursor in Heterocyclic Synthesis, including Pyrimidines and Isoquinolines

The presence of both nitrile and chloromethyl functionalities on the same aromatic ring makes 5-(chloromethyl)isophthalonitrile a promising precursor for the synthesis of a variety of heterocyclic compounds.

General synthetic strategies support the potential for this compound to be utilized in the construction of pyrimidine (B1678525) and isoquinoline (B145761) ring systems. The synthesis of pyrimidine derivatives can be achieved through the direct condensation of amides with nitriles. nih.govresearchgate.net This method involves the activation of an amide, which then reacts with a nitrile to form the pyrimidine ring in a single step. nih.gov Given that this compound possesses two nitrile groups, it could theoretically react with amidine precursors to form a pyrimidine ring. The chloromethyl group could either be retained for further functionalization or could participate in intramolecular or intermolecular reactions depending on the reaction conditions and the other reactants. The synthesis of pyrimidines from precursors containing nitrile functionalities is a well-established method in heterocyclic chemistry. researchgate.netgrowingscience.comorientjchem.org

The synthesis of isoquinolines often proceeds from benzylamine (B48309) or benzyl (B1604629) chloride derivatives. uop.edu.pkgoogle.comslideshare.net For instance, the Bischler-Napieralski synthesis and its variations are common methods for creating the isoquinoline core structure. uop.edu.pk The chloromethyl group in this compound is a reactive handle that can be converted to a benzylamine equivalent or other necessary functional groups to initiate the cyclization required to form the isoquinoline ring. For example, silver-catalyzed cyclization of 2-alkynyl benzyl azides provides an efficient route to substituted isoquinolines. organic-chemistry.orgnih.gov The chloromethyl group could be converted to an azide (B81097) to participate in such a reaction.

Role in Polymer and Functional Material Precursor Chemistry

The structure of this compound lends itself to applications in polymer science and materials chemistry. The reactive chloromethyl group can serve as a site for polymerization or for grafting onto other polymer backbones.

Halomethylated aromatic compounds, such as those bearing a chloromethyl group, can undergo polymerization through various mechanisms. tandfonline.com For instance, benzyl halides can be polymerized via a chain-growth electrophilic substitution to produce poly(phenylene methylene)s. tandfonline.com Similarly, this compound could act as a monomer in condensation polymerization reactions. For example, reaction with a bisphenol could lead to the formation of polyethers. The presence of the two nitrile groups on the polymer backbone would impart specific properties, such as thermal stability and polarity, to the resulting material. The chloromethylation of aromatic polymers is a known method for introducing reactive sites for cross-linking or further functionalization. google.comresearchgate.netresearchgate.net

Furthermore, isophthalonitrile and its derivatives are known to be valuable precursors for functional materials, including metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netresearchgate.netscispace.com MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgnih.govresearchgate.net The nitrile groups of isophthalonitrile can coordinate with metal ions to form the framework structure. The chloromethyl group on this compound would provide a reactive site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material. For instance, a tetracarboxylic acid ligand based on an isophthalic acid core has been used to construct MOFs with photocatalytic properties. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can introduce specific functionalities and structural motifs. growingscience.com this compound, with its distinct reactive sites, serves as a valuable intermediate in multistep synthetic sequences.

The chloromethyl group is a key functional group that allows for the introduction of the isophthalonitrile moiety into a larger molecular framework through nucleophilic substitution reactions. This is a common strategy in organic synthesis for building complexity. The nitrile groups themselves can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, through reduction or hydrolysis, further expanding the synthetic possibilities. The strategic use of protecting groups would be necessary to control the reactivity of the different sites of the molecule during a complex synthesis.

Development of Catalyst Ligand Precursors and Photocatalysts from Derivatives

The isophthalonitrile scaffold is found in various functional molecules, including those with catalytic and photocatalytic activity. Derivatives of this compound are therefore of interest in the development of new catalysts and photocatalysts.

The nitrile groups can be precursors to nitrogen-containing heterocyclic ligands that can coordinate to metal centers to form catalysts. nih.gov The synthesis of such ligands often involves the cyclization of nitrile-containing precursors. The chloromethyl group on this compound provides a convenient handle for introducing additional functionalities to the ligand structure, which can be used to fine-tune the electronic and steric properties of the resulting catalyst.

In the field of photocatalysis, isophthalonitrile derivatives have been shown to be effective photocatalysts. For example, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), an isophthalonitrile derivative, is a well-known metal-free organic photocatalyst used in a variety of photoredox reactions. acs.org The development of new photocatalysts is an active area of research, and the functionalization of the isophthalonitrile core is a promising strategy for creating new materials with tailored photophysical properties. The chloromethyl group of this compound could be used to attach chromophores or other functional groups to the isophthalonitrile core to modify its photocatalytic activity.

Strategic Utilization in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The isophthalonitrile moiety is present in a number of biologically active compounds, and chloromethylated aromatics are common intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aicphi-online.comscribd.comevonik.comnih.gov This makes this compound a molecule of significant interest for these industries.

The nitrile group is a common functional group in pharmaceuticals, and its presence can influence the biological activity and pharmacokinetic properties of a drug molecule. ontosight.ai Isophthalonitrile itself is used as an intermediate in the manufacture of pharmaceuticals. cphi-online.comnih.gov The ability to introduce the isophthalonitrile core with a reactive chloromethyl handle for further elaboration is a valuable synthetic strategy.

In the agrochemical industry, many pesticides and herbicides contain halogenated aromatic and heterocyclic structures. scribd.com The synthesis of these complex molecules often involves the use of versatile intermediates that can be readily functionalized. The chloromethyl group of this compound allows for its incorporation into larger molecules through established synthetic transformations, making it a potentially valuable intermediate for the development of new agrochemicals.

Mechanistic Studies of Biological Interactions Strictly Excluding Human/clinical Data, Dosage, Safety

Molecular Interactions with Biomolecules: A Mechanistic Perspective

The biological activity of 5-(Chloromethyl)isophthalonitrile is fundamentally rooted in its interactions with essential biomolecules. Due to the electrophilic nature of the chloromethyl group and the aromatic ring system, this compound is anticipated to engage in various non-covalent and covalent interactions. While direct studies on this compound are limited, insights can be drawn from structurally related compounds.

The planar isophthalonitrile core suggests a potential for intercalation into the helical structure of DNA. nih.gov This mode of interaction, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cellular dysfunction. nih.govnih.gov The binding affinity is often influenced by the planarity of the aromatic system and the nature of its substituents. nih.gov

Enzyme Inhibition Studies at the Molecular Level

The inhibitory effect of isophthalonitrile derivatives on specific enzymes provides a clear mechanism for their biological activity. A notable example is the inhibition of bovine liver glutamate (B1630785) dehydrogenase (GDH) by 5-substituted isophthalic acids, which are structurally analogous to this compound. nih.gov

Studies have demonstrated that these compounds act as competitive inhibitors with respect to the substrate L-glutamate. nih.gov This competitive inhibition suggests that the isophthalate (B1238265) moiety binds to the active site of the enzyme, preventing the natural substrate from binding and catalysis from occurring. A study of various 5-substituted isophthalic acids revealed that while the parent isophthalic acid is an inhibitor, the nature of the substituent at the 5-position influences the extent of inhibition. nih.gov

The table below summarizes the inhibitory constants (Ki) for several 5-substituted isophthalic acids against bovine liver GDH.

| Compound | Substituent at 5-position | pKi |

| Isophthalic acid | -H | - |

| 5-Carboxyisophthalic acid | -COOH | - |

| 5-Hydroxyisophthalic acid | -OH | - |

| 5-Methoxyisophthalic acid | -OCH3 | - |

| 5-Fluoroisophthalic acid | -F | - |

| 5-Bromoisophthalic acid | -Br | - |

| 5-Cyanoisophthalic acid | -CN | - |

| 5-Methylisophthalic acid | -CH3 | - |

Data on specific pKi values were not available in the provided search results.

The pH dependence of the inhibition suggested the presence of an ionizable group at the enzyme's active site, with a pKa between 7.4 and 7.8, which interacts with the substituent at the 5-position of the inhibitor. nih.gov This highlights the importance of the electronic and steric properties of the substituent in modulating the inhibitory potency.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. For derivatives of this compound, the key structural features that can be systematically modified include the chloromethyl group, the cyano groups, and the aromatic ring itself.

While specific SAR studies on this compound are not extensively documented in the available literature, general principles can be inferred from related heterocyclic compounds. For instance, in a series of quinazoline (B50416) derivatives, the nature and position of substituents on the aromatic ring were found to be critical for their inhibitory activity against EGFR kinase. nih.gov Similarly, for naphthalimide derivatives, different substitution patterns significantly impact their DNA binding affinity and anticancer effects. edgccjournal.orgresearchgate.net

For this compound derivatives, the following SAR trends can be anticipated:

The Chloromethyl Group: Modification of the leaving group (e.g., replacing chlorine with other halogens or functional groups) would likely alter the compound's reactivity towards nucleophilic biomolecules, thereby affecting its biological potency.

The Aromatic Ring: Substitution on the benzene (B151609) ring could influence steric hindrance, lipophilicity, and electronic distribution, all of which are important determinants of biological activity. nih.gov

The table below illustrates hypothetical SAR considerations for this compound derivatives based on general principles.

| Position of Modification | Type of Modification | Expected Impact on Activity |

| Chloromethyl Group | Replacement of Cl with F | Decreased reactivity |

| Chloromethyl Group | Replacement of Cl with Br or I | Increased reactivity |

| Cyano Groups | Replacement with -COOH | Increased polarity, altered binding |

| Aromatic Ring | Addition of electron-donating groups | Decreased electrophilicity |

| Aromatic Ring | Addition of electron-withdrawing groups | Increased electrophilicity |

Investigation of Cellular Pathway Modulation by this compound Derivatives

The interaction of small molecules with specific biomolecules can trigger a cascade of events within cellular signaling pathways, ultimately leading to a physiological response. While direct evidence for the modulation of specific cellular pathways by this compound is scarce, the known reactivity of related compounds allows for informed hypotheses.

Given the potential for this compound to induce oxidative stress through its interaction with cellular thiols, it is plausible that it could activate stress-response pathways. For example, the Nrf2 pathway, a key regulator of cellular antioxidant responses, is often activated by electrophilic compounds. Activation of such pathways could be a cellular defense mechanism against the compound's effects.

Biochemical and Molecular Basis of Fungicidal Activity

The most well-documented biological activity related to the isophthalonitrile scaffold is the fungicidal action of chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), a structurally similar compound. The mechanism of chlorothalonil provides a strong model for understanding the probable fungicidal activity of this compound.

The primary mode of action of chlorothalonil is its reaction with sulfhydryl groups of enzymes and other proteins within the fungal cell. nih.gov A key target is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GPDH), which is essential for glycolysis. nih.gov

In vitro studies have shown that chlorothalonil inhibits yeast GPDH in a non-competitive manner with respect to the substrate, glyceraldehyde-3-phosphate, with an inhibition constant (Ki) of 0.42 μM. nih.gov This inhibition is directly related to the covalent binding of the fungicide to the enzyme. nih.gov It is postulated that chlorothalonil reacts with the sulfhydryl groups of the cysteine-149 residues located at the active site of GPDH, which are crucial for binding the substrate. nih.gov This reaction is supported by the finding that the binding of radio-labeled chlorothalonil to GPDH is significantly reduced in the presence of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a chemical that specifically reacts with sulfhydryl groups. nih.gov

The reactivity of chlorothalonil is not limited to GPDH; it is believed to have a multi-site mode of action, reacting with various other thiol-containing enzymes and proteins, leading to a general disruption of cellular metabolism and ultimately, fungal cell death. The slower reaction rate of chlorothalonil compared to other sulfhydryl-reacting fungicides is attributed to its molecular size and the chemical nature of its reactive sites. nih.gov It is highly probable that this compound exerts its fungicidal effects through a similar mechanism of thiol reactivity and enzyme inhibition.

The table below summarizes the key aspects of the fungicidal mechanism based on studies of chlorothalonil.

| Mechanistic Aspect | Description |

| Primary Target | Sulfhydryl (-SH) groups of proteins |

| Key Enzyme Inhibited | Glyceraldehyde-3-phosphate dehydrogenase (GPDH) |

| Mode of Inhibition | Non-competitive |

| Specific Site of Action | Cysteine-149 residue in the active site of GPDH |

| Overall Effect | Disruption of glycolysis and general cellular metabolism |

Analytical Methodologies for Research Oriented Characterization and Purity Assessment

Advanced Chromatographic Techniques for Separation and Quantification in Research Samples

The separation and quantification of 5-(Chloromethyl)isophthalonitrile and its potential impurities or reaction byproducts are critical in a research context. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for this purpose. While specific methods for this exact compound are not extensively published, established principles for related aromatic nitriles and chlorinated hydrocarbons guide the method development.

A typical approach would involve reversed-phase HPLC, likely utilizing a C18 or C8 stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with additives like trifluoroacetic acid to improve peak shape and resolution. Gradient elution, where the mobile phase composition is varied over time, would be essential for separating compounds with a range of polarities that might be present in a crude research sample.

For purity assessment, a validated HPLC method would be established. This involves demonstrating linearity, accuracy, precision, and specificity. The limit of detection (LOD) and limit of quantification (LOQ) for this compound and its key potential impurities would be determined to ensure that even trace amounts can be reliably detected and quantified. In the analysis of related compounds, detection limits are often in the micrograms per milliliter (µg/mL) range.

| Parameter | Typical HPLC Conditions for Aromatic Nitriles |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid, B: Acetonitrile |

| Gradient | A time-based linear gradient from a lower to a higher concentration of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the compound's absorbance maximum |

| Injection Volume | 10-20 µL |

Mass Spectrometry for Mechanistic Pathway Tracing and Derivatization Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for tracing its transformation in chemical reactions. When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of confidence in compound identification.

In the analysis of this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a benzylic chloride. A prominent fragment would be the tropylium (B1234903) ion (m/z 91), formed by the loss of the chloromethyl group and subsequent rearrangement of the aromatic ring, a common feature for benzyl (B1604629) chlorides. youtube.com Another expected fragmentation would be the loss of a chlorine radical, followed by other characteristic losses from the aromatic nitrile structure.

In mechanistic studies, isotope labeling, where an atom in the this compound molecule is replaced by its heavier isotope (e.g., ¹³C or ²H), can be used. By tracking the mass shift in the parent molecule and its fragments, the fate of specific atoms during a reaction can be determined, providing insight into the reaction mechanism. Derivatization with specific reagents can also be employed to enhance detectability or to confirm the presence of certain functional groups, with the resulting change in mass providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules, including novel derivatives of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound would be expected to show a characteristic singlet for the two protons of the chloromethyl group (CH₂Cl), likely in the range of 4.5-5.0 ppm. The aromatic region would display a more complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. For instance, a singlet and a doublet of doublets might be observed, with chemical shifts and coupling constants consistent with a 1,3,5-trisubstituted benzene ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the nine carbon atoms in the molecule. The carbon of the chloromethyl group would appear in the aliphatic region, while the aromatic carbons and the two nitrile carbons would have characteristic chemical shifts in the downfield region. The analysis of NMR spectra of related substituted isophthalonitriles and chloromethylated aromatic compounds provides a strong basis for these expected spectral features. researchgate.net

X-ray Crystallography for Solid-State Structural Confirmation of Intermediates and Products

To perform this analysis, a suitable single crystal of the compound must be grown. This can often be achieved by slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound itself is not publicly available, the technique has been widely applied to related aromatic compounds and is crucial for confirming the absolute stereochemistry of chiral derivatives or for studying intermolecular interactions in the solid state, which can be important for understanding the material's physical properties. The study of crystal structures of related chloromethylated aromatic compounds reveals insights into the packing and intermolecular interactions, which are guided by weak hydrogen bonds and other non-covalent forces. nih.govnist.gov

Hyphenated Techniques for Reaction Monitoring and Product Analysis in Synthetic Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable in synthetic research for real-time reaction monitoring and comprehensive product analysis. numberanalytics.comiosrjournals.orgsaspublishers.com Techniques such as LC-MS and GC-MS are particularly powerful. researchgate.netijsrtjournal.com

During the synthesis of this compound or its derivatives, a small aliquot of the reaction mixture can be periodically withdrawn, quenched, and injected into an LC-MS system. This allows the researcher to track the disappearance of starting materials and the appearance of the desired product and any byproducts over time. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

LC-MS is particularly advantageous as it can analyze a wide range of compounds with varying polarities and thermal stabilities without the need for derivatization. researchgate.net The mass spectrometer provides molecular weight information for each separated component, aiding in the identification of intermediates and impurities. More advanced tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing further structural information and confirming the identity of the compounds in the reaction mixture. This level of detailed analysis is essential for developing robust and efficient synthetic routes in a research environment.

Future Research Trajectories and Emerging Trends

Development of Novel Catalytic Approaches for 5-(Chloromethyl)isophthalonitrile Transformations

The transformation of the chloromethyl and cyano groups of this compound is central to its utility as a synthetic building block. Future research is expected to focus on developing more efficient, selective, and sustainable catalytic methods to manipulate these functional groups. The chloromethyl group, in particular, is a valuable handle for introducing a wide range of functionalities through nucleophilic substitution. thieme-connect.de

Historically, the introduction of a chloromethyl group onto an aromatic ring is often accomplished through the Blanc chloromethylation reaction, which utilizes formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. wikipedia.orgiosrjournals.org However, this method can have drawbacks, such as the formation of carcinogenic byproducts, which limits its industrial applicability. wikipedia.org Modern research is moving towards greener and milder alternatives. For instance, novel procedures for the chloromethylation of lignin, a natural polymer, have been developed using acetic acid as a solvent without a Lewis acid catalyst, suggesting a path towards more environmentally benign syntheses. chemrxiv.org

Furthermore, transition metal catalysis offers a powerful toolkit for the transformation of chloromethyl arenes. thieme-connect.de Palladium-catalyzed cross-coupling reactions, for example, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chloromethyl position. Research into catalysts that can selectively activate the C-Cl bond in the presence of the nitrile groups will be a key area of investigation. The development of catalysts for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, tailored for substrates like this compound, would significantly expand its synthetic utility.

The cyano groups also present opportunities for catalytic transformation. While isophthalonitrile is often produced via ammoxidation of m-xylene, google.com research into the catalytic conversion of the nitrile groups into other functionalities, such as amines, carboxylic acids, or heterocycles, will be crucial. The development of chemoselective catalysts that can differentiate between the two nitrile groups or react with them in a controlled manner would open up new avenues for creating complex molecular architectures.

Table 1: Comparison of Catalytic Approaches for Arene Chloromethylation

| Catalytic Method | Typical Catalysts/Reagents | Advantages | Challenges | Potential Application to this compound Synthesis |

|---|---|---|---|---|

| Blanc Reaction | Formaldehyde, HCl, ZnCl2 | Well-established, broad scope. wikipedia.org | Harsh conditions, formation of carcinogenic byproducts. wikipedia.org | Traditional route, but with environmental and safety concerns. |

| Phase Transfer Catalysis | Paraformaldehyde, H2SO4, NaCl, Quaternary ammonium (B1175870) salts | Improved yields, milder conditions for specific substrates. iosrjournals.org | Catalyst optimization required for different arenes. | A potentially more efficient and controlled method for synthesis. |

| Greener Acetic Acid Method | Paraformaldehyde, HCl, Acetic Acid | Avoids Lewis acid catalysts, potentially more environmentally friendly. chemrxiv.org | Substrate scope and efficiency need further exploration. | A more sustainable approach to producing the compound. |

Exploration of Advanced Material Applications Beyond Current Scope

The isophthalonitrile core of this compound makes it an attractive monomer for the synthesis of advanced polymers and materials. ontosight.ai Isophthalonitrile itself is a key component in the production of high-performance polymers, and the addition of a reactive chloromethyl group provides a site for cross-linking or further functionalization, enabling the creation of materials with tailored properties.

Future research will likely explore the incorporation of this compound into a variety of polymer backbones to enhance thermal stability, mechanical strength, and chemical resistance. The nitrile groups can undergo polymerization or be converted to other functionalities to create novel polymer architectures. The chloromethyl group can be used to graft other polymer chains or functional molecules onto the main polymer, leading to the development of functional materials such as ion-exchange resins, specialty coatings, and adhesives. kowachemical.com

The development of materials derived from renewable resources is a rapidly growing field. researchgate.netuwaterloo.caresearchgate.netmdpi.com Research into combining this compound with biopolymers like starch or cellulose (B213188) could lead to new hybrid materials with unique properties. For instance, the chloromethyl group could be used to covalently bond the aromatic nitrile unit to the biopolymer backbone, potentially improving its properties for applications in packaging or as a functional excipient in pharmaceuticals. uwaterloo.canih.gov

The versatility of the chloromethyl group also allows for the synthesis of specialty monomers. By reacting this compound with other molecules, a diverse library of new monomers can be created. These monomers could then be used in various polymerization techniques to produce materials for advanced applications, including electronics, optics, and biomedical devices.

Table 2: Potential Advanced Material Applications for this compound Derivatives

| Material Class | Potential Role of this compound | Targeted Properties | Example Applications |

|---|---|---|---|

| High-Performance Polymers | Monomer or cross-linking agent | Enhanced thermal stability, mechanical strength, chemical resistance | Aerospace components, automotive parts, industrial coatings |

| Functional Polymers | Backbone for grafting functional groups | Ion-exchange capacity, specific adhesion, catalytic activity | Water purification membranes, specialty adhesives, polymer-supported catalysts |

| Hybrid Bio-based Materials | Functionalizing agent for biopolymers | Improved mechanical properties, tailored biodegradability | Advanced packaging, drug delivery systems, biomedical scaffolds |

| Specialty Monomers | Precursor for novel monomer synthesis | Unique reactivity, specific optical or electronic properties | Monomers for UV/EB curing, materials for 3D printing, optical resins |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceutical intermediates. enantia.comnih.govrsc.org Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scale-up. enantia.com These benefits are particularly relevant for the synthesis and transformation of compounds like this compound, where reactions may be exothermic or involve hazardous reagents.

Future research will undoubtedly focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This will enable the on-demand and scalable production of these compounds with high purity and reproducibility. The integration of in-line purification and analysis techniques will further streamline the manufacturing process. uclm.es

Automated synthesis platforms, which combine robotics with flow chemistry, are also emerging as powerful tools for accelerating chemical research. chimia.chbeilstein-journals.org These platforms can perform a large number of experiments in a short period, allowing for rapid optimization of reaction conditions and the synthesis of large libraries of compounds for screening. By employing an automated platform, researchers can efficiently explore the synthetic potential of this compound, reacting it with a wide array of building blocks to generate novel molecules with diverse functionalities. uclm.es This high-throughput approach is invaluable for drug discovery and materials science research. chimia.ch

Deep Learning and AI-Driven Molecular Design Incorporating the Compound

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, particularly in the areas of molecular design and catalyst development. catalysis.blogcatalysis.blogacs.org These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. catalysis.blogacs.org

Machine learning can also be employed to optimize the catalytic transformations of this compound. By training models on experimental data, it is possible to predict reaction outcomes under different conditions and to identify the optimal catalyst and reaction parameters for a desired transformation. acs.orgdigitellinc.com This data-driven approach can reduce the time and resources required for experimental optimization and lead to the discovery of novel and more efficient catalytic systems. catalysis.blogcatalysis.blog

Multidisciplinary Research at the Interface of Synthetic Chemistry and Biological Systems

The unique chemical architecture of this compound makes it a promising candidate for multidisciplinary research, particularly at the intersection of synthetic chemistry and biology. The ability to introduce a wide range of functional groups via the chloromethyl handle opens up possibilities for creating biologically active molecules. thieme-connect.de

Future research could explore the synthesis of this compound derivatives as potential therapeutic agents. The isophthalonitrile moiety is present in some bioactive compounds, and the ability to systematically modify the molecule could lead to the discovery of new drugs. For example, the synthesis of functionalized pyrroles, a class of heterocycles with diverse biological activities, often involves multi-component reactions that could potentially incorporate derivatives of this compound. nih.gov

Furthermore, the compound could be used as a chemical probe to study biological systems. By attaching fluorescent tags or other reporter groups to the molecule, researchers can track its distribution and interactions within cells. The chloromethyl group can also be used to covalently link the molecule to proteins or other biomolecules, enabling the study of biological processes or the development of targeted drug delivery systems. The development of lignin-based materials with catalytic properties for cross-coupling reactions showcases how functionalized natural materials can be used in synthesis, a concept that could be extended to create biocompatible catalysts or functional materials for biomedical applications. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.